Estigmasteranos y derivados

Stigmastanes and their derivatives are a class of naturally occurring triterpenoids widely found in plant tissues, particularly in the roots, stems, and leaves. These compounds are characterized by a sterol skeleton with a unique methyl group at C-20 and a double bond between C-21 and C-22, differing from other sterols by their stigmastane structure. Stigmastanes exhibit diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties. They are also used in the pharmaceutical industry as precursors for the synthesis of various bioactive compounds.

Structurally, derivatives of stigmastanes can be modified through functionalization at different positions, such as hydroxylation, methylation, or esterification, to enhance their pharmacological activities or improve their physicochemical properties. These modifications enable the development of new drugs with potential therapeutic applications in various diseases, including cardiovascular disorders and neurodegenerative conditions.

Due to their significant biological effects, stigmastanes and their derivatives have gained considerable interest in natural product research and drug discovery. Their study not only contributes to our understanding of plant secondary metabolism but also provides valuable leads for the development of novel medicinal agents.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

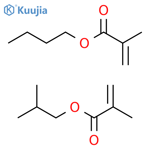

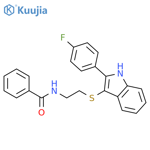

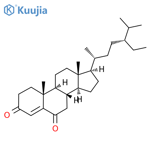

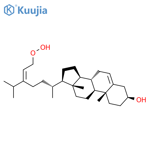

|

Stigmast-22-en-3-ol, 28-methyl-, (3b,5a,22E)- | 76836-17-4 | C30H52O |

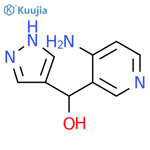

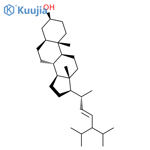

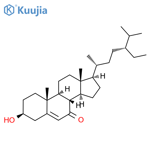

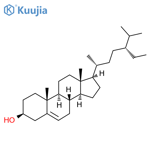

|

Stigmastadienone | 20817-72-5 | C29H46O |

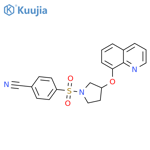

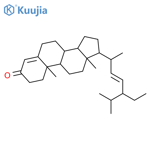

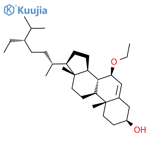

|

Securisteroside | 54964-57-7 | C51H88O7 |

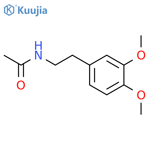

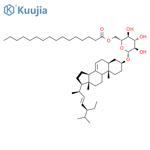

|

Stigmast-4-ene-3,6-dione | 57458-57-8 | C29H46O2 |

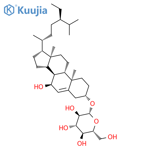

|

b-D-Glucopyranoside, (3b,7a)-7-hydroxystigmast-5-en-3-yl (9CI) | 112137-81-2 | C35H60O7 |

|

Stigmasta-4,9(11)-dien-3-one, 22-hydroxy-, (22R)- | 874302-52-0 | C29H46O2 |

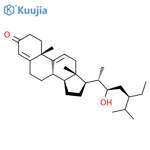

|

3beta-Hydroxyporiferast-5-en-7-one | 145163-97-9 | C29H48O2 |

|

Stigmasta-5,24(28)-dien-3-ol, 29-hydroperoxy-, (3b,24E)- | 88147-19-7 | C29H48O3 |

|

(3β)-Stigmast-5-en-3-ol | 949109-75-5 | C29H50O |

|

Stigmast-5-en-3-ol, 7-ethoxy-, (3b,7b,24S)- | 864759-88-6 | C31H54O2 |

Literatura relevante

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

Proveedores recomendados

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados